3-(4-ETHYLBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE
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Overview
Description
3-(4-ETHYLBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHYLBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperazine Moiety: The quinoline core can be further reacted with 4-(4-methoxyphenyl)piperazine under suitable conditions to introduce the piperazine group.
Sulfonylation: The final step involves the sulfonylation of the quinoline derivative with 4-ethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.
Reduction: Reduction reactions can occur at the quinoline core or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Quinoline derivatives have shown activity against various bacterial and fungal strains.
Anticancer Agents: Some derivatives are being studied for their potential to inhibit cancer cell growth.
Medicine
Therapeutic Agents: Quinoline derivatives are used in the development of drugs for malaria, tuberculosis, and other diseases.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments due to their vibrant colors.
Mechanism of Action
The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. The sulfonyl and piperazine groups may enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug.
Quinidine: Used as an antiarrhythmic agent.
Ciprofloxacin: A broad-spectrum antibiotic.
Uniqueness
3-(4-ETHYLBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE is unique due to the presence of both sulfonyl and piperazine groups, which may confer distinct biological activities and pharmacokinetic properties compared to other quinoline derivatives.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-3-21-8-14-24(15-9-21)35(32,33)27-20-29-26-7-5-4-6-25(26)28(27)31-18-16-30(17-19-31)22-10-12-23(34-2)13-11-22/h4-15,20H,3,16-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXJQPDRRIFBRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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